molecular formula C14H8F2N2OS B12575068 (4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one CAS No. 194592-88-6

(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one

Cat. No.: B12575068
CAS No.: 194592-88-6
M. Wt: 290.29 g/mol
InChI Key: QWOZPNJBCWMKNE-UHFFFAOYSA-N
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Description

(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one is a synthetic organic compound that belongs to the class of thiazetidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound also features two fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with similar fluorophenyl groups but different core structure.

    1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.

Uniqueness

(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one is unique due to its thiazolidinone ring structure, which imparts specific chemical and biological properties

Properties

CAS No.

194592-88-6

Molecular Formula

C14H8F2N2OS

Molecular Weight

290.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-(4-fluorophenyl)imino-1,3-thiazetidin-2-one

InChI

InChI=1S/C14H8F2N2OS/c15-9-1-5-11(6-2-9)17-13-18(14(19)20-13)12-7-3-10(16)4-8-12/h1-8H

InChI Key

QWOZPNJBCWMKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2N(C(=O)S2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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